molecular formula C16H26ClN3O B10953416 N-(4-tert-butylcyclohexyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(4-tert-butylcyclohexyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10953416
M. Wt: 311.8 g/mol
InChI Key: GWPMROUTVRJHIA-UHFFFAOYSA-N
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Description

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexyl ring, a chlorinated pyrazole, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the pyrazole moiety. One common method involves the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then acetylated to form 4-tert-butylcyclohexyl acetate . The pyrazole ring can be synthesized through a series of reactions involving chlorination and methylation of the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes using specialized equipment to ensure high yield and purity. The use of catalysts such as Raney nickel or rhodium-carbon can influence the isomeric composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: The chlorinated pyrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a chlorinated pyrazole ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H26ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H26ClN3O/c1-10-13(17)14(20(5)19-10)15(21)18-12-8-6-11(7-9-12)16(2,3)4/h11-12H,6-9H2,1-5H3,(H,18,21)

InChI Key

GWPMROUTVRJHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2CCC(CC2)C(C)(C)C)C

Origin of Product

United States

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